molecular formula C18H26N6O B3020118 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-ethylphenyl)urea CAS No. 1203370-18-6

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-ethylphenyl)urea

Cat. No.: B3020118
CAS No.: 1203370-18-6
M. Wt: 342.447
InChI Key: IDMHMSBUDLMVSA-UHFFFAOYSA-N
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Description

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-ethylphenyl)urea is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.447. The purity is usually 95%.
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Biological Activity

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-ethylphenyl)urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N6O2C_{17}H_{24}N_{6}O_{2}, with a molecular weight of approximately 344.42 g/mol. The structure features a urea moiety linked to a pyrimidine ring, which is known for its role in various biological activities.

Property Value
Molecular FormulaC17H24N6O2
Molecular Weight344.42 g/mol
Purity≥95%

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

  • MDA-MB-231 (Breast Cancer) : Exhibited significant antiproliferative effects with an IC50 value indicating strong activity.
  • K562 (Leukemia) : Showed potential as a growth inhibitor.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest it may modulate inflammatory pathways, reducing cytokine production and cell migration associated with inflammation.

Case Studies

  • Study on MDA-MB-231 Cells :
    • The compound was tested for cytotoxicity using the MTT assay. Results indicated an IC50 of 0.03 μM, demonstrating enhanced potency compared to standard chemotherapeutics like doxorubicin (IC50 = 0.60 μM).
    • Table 1: Antiproliferative Activity Against MDA-MB-231 Cells
    Compound IC50 (μM)
    This compound0.03
    Doxorubicin0.60
    Control>100
  • In Vivo Studies :
    • Animal models were used to evaluate the efficacy of the compound in reducing tumor size and improving survival rates in treated groups compared to controls.

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity. Modifications to the pyrimidine or urea moieties can significantly impact potency and selectivity.

Structural Feature Impact on Activity
Dimethylamino GroupEnhances binding affinity
Urea MoietyCritical for enzyme inhibition
Ethylphenyl SubstituentModulates lipophilicity and bioavailability

Properties

IUPAC Name

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-5-14-8-6-7-9-15(14)22-18(25)20-11-10-19-17-21-13(2)12-16(23-17)24(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,19,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMHMSBUDLMVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCNC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.